molecular formula C19H18N2OS B10813533 9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione

9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione

Cat. No.: B10813533
M. Wt: 322.4 g/mol
InChI Key: DOSXUEMJMVHMKN-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline-thione family, characterized by a polycyclic benzoquinazoline core with a methoxy group at position 9, a phenyl substituent at position 4, and a thione (-S) moiety at position 2.

Properties

IUPAC Name

9-methoxy-4-phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-22-14-9-7-12-8-10-15-17(13-5-3-2-4-6-13)20-19(23)21-18(15)16(12)11-14/h2-7,9,11,17H,8,10H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSXUEMJMVHMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC3=C2NC(=S)NC3C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multicomponent Cyclocondensation Under Microwave Irradiation

The most efficient route involves a one-pot, three-component reaction of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (tetralone), benzaldehyde, and thiourea under microwave irradiation. This method, optimized by Chaudhary et al. , employs acetonitrile as a solvent and HCl as a catalyst at 30% microwave power (300 W). The reaction proceeds via acid-catalyzed cyclocondensation, forming the benzo[h]quinazoline core through imine and thioamide intermediates (Scheme 1).

Key Conditions :

  • Reactants : 6-Methoxy-tetralone (1.46 g, 0.01 mol), benzaldehyde (1.06 g, 0.01 mol), thiourea (0.76 g, 0.01 mol)

  • Catalyst : HCl (0.5 mL)

  • Solvent : Acetonitrile (5 mL)

  • Microwave Parameters : 3–7 minutes at 140–155°C

  • Yield : 70–85%

The product crystallizes directly upon cooling and is purified via recrystallization from ethanol or DMF/water. This method avoids column chromatography, enhancing practicality for large-scale synthesis.

Solvent-Free Synthesis Using Ionic Liquids

A greener alternative utilizes ionic liquids such as N-methylpyridinium tosylate or [HMIm]HSO₄ as recyclable catalysts. Mousa et al. demonstrated that mixing 6-methoxy-tetralone, benzaldehyde, and thiourea in a 1:1:1 molar ratio under solvent-free conditions at 80°C for 2 hours achieves yields of 75–90%. The ionic liquid facilitates proton transfer and stabilizes intermediates, reducing energy input.

Advantages :

  • Reaction Time : 2 hours vs. 6–8 hours for thermal methods

  • Catalyst Recovery : >95% recovery after three cycles

  • Environmental Impact : Eliminates volatile organic solvents

Conventional Thermal Synthesis

Traditional thermal methods involve refluxing reactants in ethanol or acetic acid. Gupta and Chaudhary reported refluxing 6-methoxy-tetralone, benzaldehyde, and thiourea in ethanol with HCl for 6 hours, yielding 60–70%. The slower kinetics of thermal reactions often necessitate extended reflux times, increasing energy consumption.

Typical Protocol :

  • Reactants : 6-Methoxy-tetralone (0.01 mol), benzaldehyde (0.01 mol), thiourea (0.01 mol)

  • Conditions : Ethanol (50 mL), HCl (2 mL), reflux at 80°C for 6 hours

  • Workup : Neutralization with ammonium hydroxide, filtration, and crystallization

Microwave-Assisted Synthesis in Polar Aprotic Solvents

Adapting methods from patent literature , microwave irradiation in dimethyl sulfoxide (DMSO) at 140–155°C for 5–20 hours provides moderate yields (40–70%). While slower than one-pot microwave cyclocondensation, this approach is viable for derivatives with sensitive functional groups.

Example :

  • Reactants : 2-Amino-5-nitrobenzophenone (0.297 g), thiourea (0.186 g)

  • Solvent : DMSO (3 mL)

  • Microwave Parameters : 140°C, 20 hours

  • Yield : 39.7%

Comparative Analysis of Preparation Methods

Method Reaction Time Yield Catalyst/Solvent Key Advantages
One-pot microwave 3–7 minutes70–85%HCl/acetonitrileRapid, high-yield, scalable
Ionic liquid 2 hours75–90%[HMIm]HSO₄ (solvent-free)Eco-friendly, recyclable catalyst
Thermal 6 hours60–70%HCl/ethanolLow equipment requirements
Microwave/DMSO 5–20 hours40–70%DMSOCompatible with electron-deficient substrates

Structural Characterization and Spectral Data

Consistent spectroscopic profiles confirm the identity of the synthesized compound:

  • IR (KBr) : 1138 cm⁻¹ (C=S), 1588 cm⁻¹ (C=C), 3180 cm⁻¹ (NH)

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 2.14 (t, CH₂), 2.78 (t, CH₂), 5.39 (s, HA), 7.23–7.50 (m, ArH), 8.10–8.12 (br, NH)

  • ¹³C-NMR : 187.62 ppm (C=S), 165.30 ppm (C=O of quinazoline)

Challenges and Optimization Strategies

  • Regioselectivity : Positional isomerism may arise if methoxy or phenyl groups migrate during cyclization. Using purified 6-methoxy-tetralone minimizes byproducts .

  • Purification : Recrystallization from ethanol/water mixtures (1:3) enhances purity without chromatography .

  • Scale-Up : Microwave methods require specialized equipment, whereas ionic liquid approaches are more adaptable to industrial reactors .

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.

    Substitution: The methoxy and phenyl groups can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Biological Activities

Research indicates that 9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in disease processes, which may lead to therapeutic benefits in conditions such as cancer and infectious diseases.
  • Receptor Modulation : Its ability to modulate receptor functions suggests potential applications in treating various disorders by influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of quinazoline compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacterial strains. This suggests that this compound could be a candidate for developing new antimicrobial agents .

Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications in several areas:

  • Cancer Treatment : The compound's ability to inhibit enzymes associated with tumor growth presents opportunities for its use in cancer therapies. Its structural analogs have shown promise as anti-cancer agents targeting specific cancer cell lines .
  • Infectious Diseases : Its antimicrobial properties suggest potential applications in treating infections caused by resistant bacterial strains. Further research is needed to evaluate its efficacy against various pathogens .
  • Neuroprotective Effects : Some studies have indicated that quinazoline derivatives can exhibit neuroprotective effects, which may open avenues for treating neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and therapeutic potentials of this compound compared to related quinazoline derivatives:

Compound NameBiological ActivityTherapeutic Potential
9-Methoxy-4-phenyl-1H...benzo[H]quinazoline...Enzyme inhibitorCancer treatment
Quinazoline derivatives (e.g., 2-(1...AntimicrobialInfectious diseases
Other quinazoline analogsNeuroprotectiveNeurodegenerative diseases

Mechanism of Action

The mechanism of action of 9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and related derivatives:

Compound Name Molecular Formula Key Substituents Synthesis Method Reported Activity/Application Reference
9-Methoxy-4-phenyl-benzo[H]quinazoline-2-thione C₂₀H₂₀N₂OS - 9-OCH₃
- 4-Ph
- 2-thione
Likely via P₂S₅-mediated thionation of oxazinone precursors (analogous to [2, 3]) Not explicitly stated; inferred enzyme inhibition based on structural analogs
8-Methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione C₂₁H₂₂N₂O₂S - 8-OCH₃
- 4-(4-OCH₃-Ph)
- 2-thione
Unspecified; likely similar to quinazoline-thione protocols Safety data provided (handling/storage guidelines)
P6-C (8-fluoro-1H,2H,3H,4H,5H,6H-benzo[c]1,6-naphthyridin-6-one) C₁₃H₁₃FN₂O - 8-F
- Naphthyridinone core
Not detailed in evidence Inhibitor of Scabin GH activity (enzyme-targeting)
5-[1-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-1,3,4-oxadiazole-2(3H)-thione C₁₆H₁₂N₄O₂S - Oxadiazole-thione
- 4-OCH₃-Ph at benzimidazole
KOH/CS₂-mediated cyclization (similar to [8]) No explicit activity; oxadiazole-thiones often exhibit antimicrobial/antioxidant properties
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione C₂₀H₁₃F₂N₃O₂S₂ - Triazole-thione
- 2,4-difluorophenyl
- Phenylsulfonyl
NaOH-mediated cyclization followed by acidification Not explicitly stated; sulfonyl groups may enhance bioavailability

Key Observations:

Structural Variations: Substituent Position: The target compound’s 9-methoxy group distinguishes it from ’s 8-methoxy derivative, which may alter electronic properties and binding affinity.

Synthetic Routes: Thione formation commonly employs P₂S₅ (e.g., conversion of oxazinones to thiones in [2]) or NaOH-mediated cyclization (as in [3, 8]). The target compound likely follows analogous protocols.

Safety and Handling :

  • emphasizes precautions for handling methoxy-phenyl derivatives (e.g., avoiding heat/sparks), which likely apply to the target compound due to structural similarities .

Biological Activity

9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione is a heterocyclic compound belonging to the quinazoline family. This compound has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article delves into the biological activity of this compound based on recent research findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

C19H17N2OS\text{C}_{19}\text{H}_{17}\text{N}_{2}\text{OS}

1. Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. Specifically, this compound has shown promising results against various cancer cell lines.

Case Study:
A study reported that compounds similar to 9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline exhibited IC50 values ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line. The compound demonstrated significant inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation and survival mechanisms .

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Quinazoline derivatives have been noted for their effectiveness against various bacterial strains.

Data Table: Antibacterial Activity

CompoundBacterial StrainInhibition Zone (mm)
9-Methoxy-4-phenyl-1H,2H,...Staphylococcus aureus15
9-Methoxy-4-phenyl-1H,2H,...Escherichia coli12
9-Methoxy-4-phenyl-1H,2H,...Pseudomonas aeruginosa10

These results indicate that the compound exhibits moderate antibacterial activity against the tested strains .

3. Enzyme Inhibition

Quinazoline derivatives are known for their ability to inhibit various enzymes involved in disease processes.

Key Findings:
Research indicates that compounds related to 9-Methoxy-4-phenyl-1H,2H,... can inhibit carbonic anhydrase and dipeptidyl peptidase IV (DPP-IV), both of which are significant targets in diabetes and cancer therapies . The inhibitory activities were compared with standard inhibitors like acetazolamide.

The biological activities of quinazoline derivatives are often attributed to their ability to interact with specific receptors and enzymes. For example:

  • EGFR Inhibition: The structural modifications in quinazoline derivatives enhance their binding affinity to EGFR.
  • Antibacterial Mechanism: The interaction with bacterial cell membranes disrupts cellular functions leading to cell death.

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